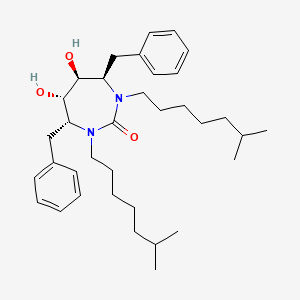
Pinocarvyl acetate, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pinocarvyl acetate, trans-: is an organic compound with the molecular formula C₁₂H₁₈O₂ . It is a bicyclic monoterpene ester, specifically the acetate ester of trans-pinocarveol. This compound is known for its pleasant aroma and is often found in essential oils derived from coniferous trees.
准备方法
Synthetic Routes and Reaction Conditions: Pinocarvyl acetate, trans- can be synthesized through the esterification of trans-pinocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of pinocarvyl acetate, trans- involves the extraction of trans-pinocarveol from natural sources, followed by its esterification. The process may include distillation and purification steps to ensure the final product’s purity and quality.
化学反应分析
Types of Reactions:
Oxidation: Pinocarvyl acetate, trans- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of pinocarvyl acetate, trans- can lead to the formation of pinocarveol. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: The acetate group in pinocarvyl acetate, trans- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Oxidized derivatives such as pinocarvone.
Reduction: Pinocarveol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Pinocarvyl acetate, trans- has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other organic compounds. It is also studied for its reactivity and chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma. It is also used in the formulation of perfumes, cosmetics, and food flavorings.
作用机制
The mechanism of action of pinocarvyl acetate, trans- involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.
相似化合物的比较
Pinocarvyl acetate, trans- can be compared with other similar compounds, such as:
(Z)-Pinocarvyl acetate: The cis-isomer of pinocarvyl acetate, which has different physical and chemical properties.
cis-Pinocarvyl acetate: Another stereoisomer with distinct characteristics.
Pinocarveol: The alcohol precursor of pinocarvyl acetate, trans-, which has different reactivity and applications.
Uniqueness: Pinocarvyl acetate, trans- is unique due to its specific stereochemistry, which influences its reactivity, biological activity, and applications. Its pleasant aroma and presence in natural essential oils also contribute to its distinctiveness.
属性
CAS 编号 |
33045-02-2 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
[(1R,3S,5R)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11+/m1/s1 |
InChI 键 |
UDBAGFUFASPUFS-VWYCJHECSA-N |
手性 SMILES |
CC(=O)O[C@H]1C[C@H]2C[C@@H](C1=C)C2(C)C |
规范 SMILES |
CC(=O)OC1CC2CC(C1=C)C2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


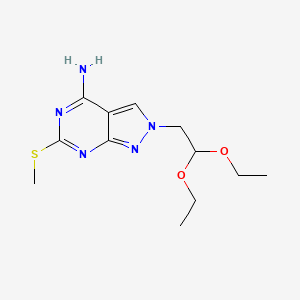
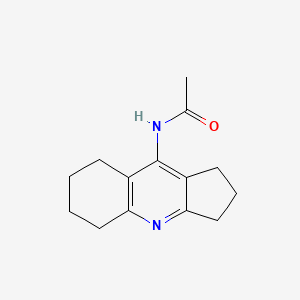
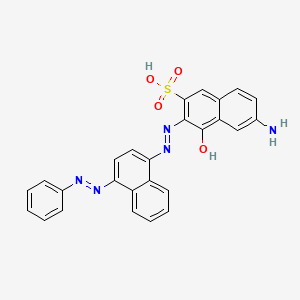

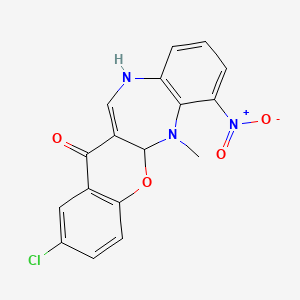
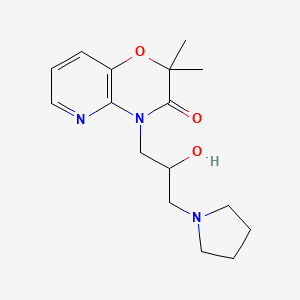
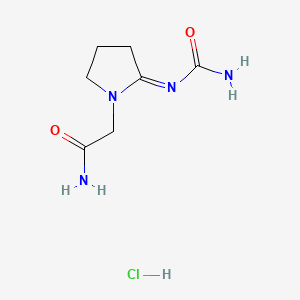
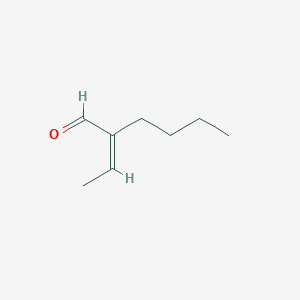
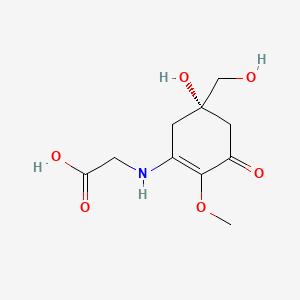
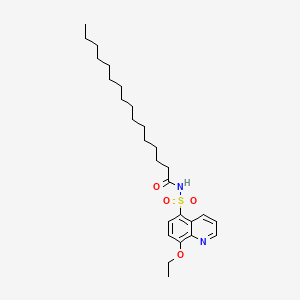

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
